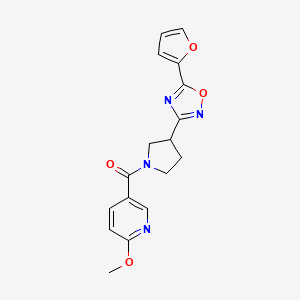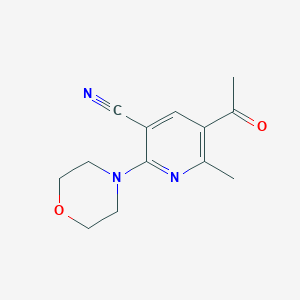![molecular formula C22H15FN6O3S B2416356 N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207016-38-3](/img/no-structure.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups and structural features that are common in medicinal chemistry. These include a benzo[d][1,3]dioxol-5-yl group, a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl group, and a 4-fluorophenyl group . These groups could potentially interact with biological targets in various ways, depending on the specific context.
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl group could potentially undergo reactions at the nitrogen atoms, and the benzo[d][1,3]dioxol-5-yl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar and lipophilic, which could influence its solubility and permeability properties .科学的研究の応用
Heterocyclic Compound Synthesis and Evaluation
Synthetic Utility in Heterocyclic Chemistry : Heterocyclic compounds incorporating thiadiazole moieties and other heterocycles such as pyrrole, pyridine, and triazoles have been synthesized and identified through various spectroscopic techniques. These compounds have shown potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Pharmacological Applications : Compounds with benzoxazin-3-one derivatives have been identified as novel, potent, and selective nonsteroidal mineralocorticoid receptor antagonists. This highlights a promising approach for treating cardiovascular diseases such as hypertension and congestive heart failure (Hasui et al., 2011).
Development of Molecular Probes : Derivatives based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffolds have been explored for their high affinity and selectivity as antagonists for human A2A adenosine receptors. These compounds serve as pharmacological probes for studying receptor interactions, showcasing the utility of such heterocycles in medicinal chemistry and drug development (Kumar et al., 2011).
Antimicrobial and Antioxidant Activities
Antimicrobial Activities : Novel heterocycles have been synthesized and tested for their antimicrobial activities, illustrating the potential use of such compounds in developing new therapeutic agents. For instance, thiazole derivatives with potential insecticidal properties against the cotton leafworm, Spodoptera littoralis, have been characterized, indicating their potential as bioactive agents (Soliman et al., 2020).
Antioxidant Properties : Compounds featuring triazolo-thiadiazole structures have been investigated for their in vitro antioxidant properties, highlighting the potential of these molecules as antioxidants and anticancer agents. This underscores the broader applicability of such complex heterocyclic compounds in therapeutic contexts, including the management of oxidative stress and cancer therapy (Sunil et al., 2010).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-fluoroaniline and 2-chloro-5-nitrobenzoic acid. The second intermediate is the benzo[d][1,3]dioxole-5-carboxylic acid, which is synthesized from 2,4-dihydroxybenzoic acid. These two intermediates are then coupled together using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "4-fluoroaniline", "2-chloro-5-nitrobenzoic acid", "2,4-dihydroxybenzoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "diethyl ether", "ethyl acetate", "sodium hydroxide (NaOH)", "hydrochloric acid (HCl)", "water (H2O)" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol:", "- Dissolve 4-fluoroaniline (1.0 g, 8.2 mmol) and 2-chloro-5-nitrobenzoic acid (1.5 g, 7.9 mmol) in DMF (20 mL) and add TEA (1.5 mL, 10.8 mmol).", "- Heat the reaction mixture at 100°C for 4 hours.", "- Cool the reaction mixture to room temperature and add diethyl ether (50 mL).", "- Collect the precipitated solid by filtration and wash with diethyl ether to obtain the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol as a yellow solid (1.8 g, 85% yield).", "Synthesis of benzo[d][1,3]dioxole-5-carboxylic acid:", "- Dissolve 2,4-dihydroxybenzoic acid (1.0 g, 6.9 mmol) in NaOH solution (10%, 20 mL) and heat at 80°C for 4 hours.", "- Acidify the reaction mixture with HCl and extract with ethyl acetate (3 x 50 mL).", "- Dry the organic layer over Na2SO4 and concentrate under reduced pressure to obtain the benzo[d][1,3]dioxole-5-carboxylic acid as a white solid (0.8 g, 80% yield).", "Coupling of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol and benzo[d][1,3]dioxole-5-carboxylic acid:", "- Dissolve pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol (0.5 g, 1.7 mmol), benzo[d][1,3]dioxole-5-carboxylic acid (0.5 g, 2.5 mmol), DCC (0.7 g, 3.4 mmol), and NHS (0.5 g, 4.3 mmol) in DMF (10 mL).", "- Stir the reaction mixture at room temperature for 24 hours.", "- Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "- Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 50 mL).", "- Dry the organic layer over Na2SO4 and concentrate under reduced pressure to obtain the final product as a white solid (0.6 g, 70% yield)." ] } | |
CAS番号 |
1207016-38-3 |
製品名 |
N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide |
分子式 |
C22H15FN6O3S |
分子量 |
462.46 |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H15FN6O3S/c23-14-3-1-13(2-4-14)16-10-17-21-25-26-22(28(21)7-8-29(17)27-16)33-11-20(30)24-15-5-6-18-19(9-15)32-12-31-18/h1-10H,11-12H2,(H,24,30) |
InChIキー |
QQDBCBKBUTZABM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3C=CN5C4=CC(=N5)C6=CC=C(C=C6)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(2-aminoethyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2416276.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2416278.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2416279.png)
![N-[2-(4-fluorophenyl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2416281.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2416282.png)
![N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide](/img/structure/B2416283.png)
![(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2416287.png)
methyl]-4,5-dimethylthien-2-yl}-2-furamide](/img/structure/B2416288.png)

![(4-fluorophenyl)-[(3R)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B2416290.png)
![2-(4-chlorophenyl)-5-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2416294.png)

